TTP607

Catalog No.
S548314
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TTP607

Product Name

TTP607

IUPAC Name

NONE

solubility

Soluble in DMSO, not soluble in water.

Synonyms

TTP607; TTP-607; TTP 607.

The exact mass of the compound TTP607 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Procurement and research decisions require careful distinction between glucokinase activator (GKA) types, as they are not functionally interchangeable. First-generation and dual-acting GKAs that activate glucokinase in both the liver and pancreas carry an intrinsic risk of inducing hypoglycemia by altering the threshold for glucose-stimulated insulin secretion. [REFS-1, REFS-2]. This mechanism was a primary reason for the clinical failure of earlier GKA candidates. [3]. TTP399's hepatoselective design is a direct solution to this problem; by avoiding pancreatic activation, it uncouples glycemic control from insulin secretion, providing a more favorable safety profile that is critical for adjunctive therapy development. [4]. Therefore, substituting TTP399 with a non-selective GKA like Dorzagliatin or a legacy compound introduces fundamentally different safety and efficacy considerations into a research program. .

Reduced Hypoglycemia Risk: A Key Safety Differentiator for Adjunctive Therapy

In the Phase 2 SimpliciT-1 study, adjunctive treatment with TTP399 resulted in a clinically relevant 40% reduction in the frequency of severe or symptomatic hypoglycemic episodes compared to placebo in adults with Type 1 Diabetes. [REFS-1, REFS-2]. This safety profile is a significant advantage over established oral anti-diabetic classes like sulfonylureas, which demonstrate a more than three-fold increased risk of any hypoglycemia versus comparators (Odds Ratio 3.69). [3]. In a separate mechanistic study, zero participants in the TTP399 group experienced level 2 hypoglycemia (<54 mg/dL) compared to two participants in the placebo group. [4].

Evidence DimensionFrequency of Hypoglycemic Episodes
Target Compound Data~40% reduction in severe or symptomatic hypoglycemia vs. placebo
Comparator Or BaselinePlacebo (0% reduction); Sulfonylureas (Odds Ratio of 3.69 for any hypoglycemia vs. comparators)
Quantified DifferenceSubstantial reduction vs. placebo; stark contrast to the high risk associated with the sulfonylurea class
Conditions12-week, randomized, double-blind, placebo-controlled Phase 2 study (SimpliciT-1) in adults with Type 1 Diabetes.

A lower risk of hypoglycemia is a critical factor for the development of adjunctive therapies, enhancing patient safety and simplifying clinical trial management.

Favorable Lipid Profile Avoids Common GKA-Class Side Effects

Unlike first-generation GKAs and some newer dual-acting agents that are associated with dyslipidemia, TTP399 demonstrates a favorable lipid profile. [REFS-1, REFS-2]. In a 6-month Phase 2 study in patients with Type 2 Diabetes, TTP399 (800 mg/day) did not cause detrimental effects on plasma lipids and was associated with a statistically significant increase in high-density lipoprotein cholesterol (HDL-C) of 3.2 mg/dL compared to placebo. [3]. This contrasts with meta-analysis findings for the dual-acting GKA dorzagliatin, which is associated with an increased risk of hyperlipidemia (Odds Ratio 1.476). [4].

Evidence DimensionChange in HDL-C and Overall Lipid Profile
Target Compound Data+3.2 mg/dL increase in HDL-C; No detrimental effects on other plasma lipids.
Comparator Or BaselinePlacebo (no significant change); Dorzagliatin (associated with increased risk of hyperlipidemia, OR 1.476)
Quantified DifferencePositive increase in HDL-C vs placebo and avoids the hyperlipidemia risk seen with dual-acting comparators.
Conditions6-month, randomized, double-blind, placebo-controlled Phase 2 study in patients with Type 2 Diabetes.

Avoiding negative lipid effects is a key procurement and development advantage, as it simplifies patient management and reduces the potential for compound-induced comorbidities.

Sustained and Clinically Significant Glycemic Control

TTP399 provides robust and durable glycemic control. In a 6-month, randomized, double-blind, placebo-controlled Phase 2 study in patients with Type 2 Diabetes, treatment with TTP399 (800 mg/day) resulted in a clinically and statistically significant reduction in glycated hemoglobin (HbA1c). [1]. The placebo-subtracted least squares mean change in HbA1c from baseline was -0.9% (P < 0.01). [REFS-1, REFS-2]. This demonstrates the compound's efficacy in long-term glycemic management, addressing a primary endpoint for diabetes therapies.

Evidence DimensionChange in HbA1c from Baseline (6 Months)
Target Compound Data-0.9% (placebo-subtracted)
Comparator Or BaselinePlacebo
Quantified Difference0.9 percentage point greater reduction in HbA1c compared to placebo.
Conditions6-month, randomized, double-blind, placebo-controlled Phase 2 study in patients with Type 2 Diabetes on a metformin background.

Demonstrated, sustained efficacy in reducing HbA1c is a fundamental requirement for selecting a lead candidate for diabetes drug development programs.

Development of Adjunctive Diabetes Therapies with a High Safety Margin

TTP399 is indicated for research programs developing adjunctive therapies for Type 1 or Type 2 diabetes where minimizing the risk of hypoglycemia is a primary objective. Its ability to lower HbA1c while simultaneously reducing hypoglycemic events makes it a strong candidate for combination studies with insulin or other agents. [REFS-1, REFS-2].

Investigating Liver-Selective Mechanisms of Glucose Homeostasis

As a potent and selective tool, TTP399 is suitable for preclinical and clinical research aimed at elucidating the specific role of hepatic glucokinase in systemic glucose control. Its mechanism allows for the isolation of liver-mediated effects from pancreatic insulin secretion, providing a cleaner model than dual-acting GKAs. [3].

Formulating Next-Generation Diabetes Treatments that Avoid GKA-Associated Dyslipidemia

This compound is a preferred choice for development pipelines seeking to avoid the dyslipidemia associated with earlier GKAs. Its neutral-to-positive effect on lipid profiles, particularly HDL-C, simplifies the development path by reducing concerns about compound-induced metabolic side effects. [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023

Explore Compound Types